molecular formula C16H20N6O5 B11150158 N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine

N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine

Cat. No.: B11150158
M. Wt: 376.37 g/mol
InChI Key: IFNHDUKYMSMXSN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a benzotriazinyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine typically involves multiple steps, starting with the preparation of the benzotriazinyl intermediate. This intermediate is then reacted with L-ornithine under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzotriazinyl group, leading to changes in the compound’s reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds

Scientific Research Applications

N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazinyl group can form stable complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, modulating cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-lysine: Similar structure but with a lysine backbone, offering different reactivity and biological activity.

    N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-arginine: Contains an arginine backbone, which may enhance its interaction with certain enzymes and receptors.

Uniqueness

N~5~-carbamoyl-N~2~-[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-ornithine stands out due to its unique combination of a benzotriazinyl group and an ornithine backbone. This structure provides a balance of stability and reactivity, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C16H20N6O5

Molecular Weight

376.37 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid

InChI

InChI=1S/C16H20N6O5/c17-16(27)18-8-3-6-12(15(25)26)19-13(23)7-9-22-14(24)10-4-1-2-5-11(10)20-21-22/h1-2,4-5,12H,3,6-9H2,(H,19,23)(H,25,26)(H3,17,18,27)/t12-/m0/s1

InChI Key

IFNHDUKYMSMXSN-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC(CCCNC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.